Cas no 1481797-00-5 (N-(2-aminoethyl)azetidine-3-carboxamide)
N-(2-aminoethyl)azetidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1481797-00-5
- N-(2-aminoethyl)azetidine-3-carboxamide
- AKOS015308824
- EN300-865048
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- Inchi: 1S/C6H13N3O/c7-1-2-9-6(10)5-3-8-4-5/h5,8H,1-4,7H2,(H,9,10)
- InChI Key: DASFRLHMHHFYPI-UHFFFAOYSA-N
- SMILES: O=C(C1CNC1)NCCN
Computed Properties
- Exact Mass: 143.105862047g/mol
- Monoisotopic Mass: 143.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 67.2Ų
N-(2-aminoethyl)azetidine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-865048-0.05g |
N-(2-aminoethyl)azetidine-3-carboxamide |
1481797-00-5 | 95% | 0.05g |
$660.0 | 2024-05-21 | |
| Enamine | EN300-865048-0.1g |
N-(2-aminoethyl)azetidine-3-carboxamide |
1481797-00-5 | 95% | 0.1g |
$691.0 | 2024-05-21 | |
| Enamine | EN300-865048-0.25g |
N-(2-aminoethyl)azetidine-3-carboxamide |
1481797-00-5 | 95% | 0.25g |
$723.0 | 2024-05-21 | |
| Enamine | EN300-865048-0.5g |
N-(2-aminoethyl)azetidine-3-carboxamide |
1481797-00-5 | 95% | 0.5g |
$754.0 | 2024-05-21 | |
| Enamine | EN300-865048-1.0g |
N-(2-aminoethyl)azetidine-3-carboxamide |
1481797-00-5 | 95% | 1.0g |
$785.0 | 2024-05-21 | |
| Enamine | EN300-865048-2.5g |
N-(2-aminoethyl)azetidine-3-carboxamide |
1481797-00-5 | 95% | 2.5g |
$1539.0 | 2024-05-21 | |
| Enamine | EN300-865048-5.0g |
N-(2-aminoethyl)azetidine-3-carboxamide |
1481797-00-5 | 95% | 5.0g |
$2277.0 | 2024-05-21 | |
| Enamine | EN300-865048-10.0g |
N-(2-aminoethyl)azetidine-3-carboxamide |
1481797-00-5 | 95% | 10.0g |
$3376.0 | 2024-05-21 |
N-(2-aminoethyl)azetidine-3-carboxamide Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N-(2-aminoethyl)azetidine-3-carboxamide
N-(2-Aminoethyl)Azetidine-3-Carboxamide: A Comprehensive Overview
N-(2-Aminoethyl)azetidine-3-carboxamide (CAS No. 1481797-00-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems and the treatment of neurological disorders.
The chemical structure of N-(2-Aminoethyl)azetidine-3-carboxamide consists of an azetidine ring linked to an aminoethyl group through a carboxamide functional group. This configuration imparts the molecule with specific pharmacological properties, making it a valuable candidate for drug development. Recent studies have highlighted its ability to interact with specific receptors and enzymes, suggesting its potential as a lead compound for the development of novel therapeutics.
In the context of neurological disorders, N-(2-Aminoethyl)azetidine-3-carboxamide has been investigated for its effects on the central nervous system (CNS). Research has shown that this compound can modulate the activity of neurotransmitters such as glutamate and GABA, which are crucial for maintaining neural homeostasis. By fine-tuning these neurotransmitter systems, N-(2-Aminoethyl)azetidine-3-carboxamide may offer therapeutic benefits in conditions such as epilepsy, anxiety disorders, and neurodegenerative diseases.
One of the key areas of interest is the role of N-(2-Aminoethyl)azetidine-3-carboxamide in modulating glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the CNS and plays a critical role in synaptic plasticity and learning. Dysregulation of glutamate signaling has been implicated in several neurological disorders. Studies have demonstrated that N-(2-Aminoethyl)azetidine-3-carboxamide can selectively bind to specific glutamate receptor subtypes, potentially reducing excessive glutamate activity and mitigating neurotoxicity.
Beyond its effects on neurotransmitter systems, N-(2-Aminoethyl)azetidine-3-carboxamide has also shown promise in preclinical models of pain management. Chronic pain is a significant healthcare challenge, and current treatments often come with side effects or limited efficacy. Research indicates that N-(2-Aminoethyl)azetidine-3-carboxamide can inhibit pain signaling pathways, suggesting its potential as a novel analgesic agent. This property makes it an attractive candidate for further investigation in clinical trials.
The pharmacokinetic profile of N-(2-Aminoethyl)azetidine-3-carboxamide is another important aspect that has been explored in recent studies. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic use. Preliminary data suggest that N-(2-Aminoethyl)azetidine-3-carboxamide exhibits favorable pharmacokinetic properties, including good bioavailability and a favorable half-life, which are essential for effective drug delivery.
In addition to its therapeutic potential, N-(2-Aminoethyl)azetidine-3-carboxamide has also been studied for its safety profile. Preclinical toxicity studies have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. However, further research is needed to fully evaluate its long-term safety and efficacy in human subjects.
The synthesis of N-(2-Aminoethyl)azetidine-3-carboxamide involves several steps that require precise control over reaction conditions to ensure high purity and yield. Chemists have developed efficient synthetic routes to produce this compound on a larger scale, which is essential for advancing it through preclinical and clinical stages of drug development.
In conclusion, N-(2-Aminoethyl)azetidine-3-carboxamide (CAS No. 1481797-00-5) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and pharmacological properties make it a valuable candidate for further research and development in the fields of medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound holds significant promise for improving patient outcomes in various medical conditions.
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